Lenalidomide-PEG2-propargyl is a derivative of lenalidomide, an established immunomodulatory drug. This compound incorporates a polyethylene glycol (PEG) linker and a propargyl group, enhancing the pharmacokinetic properties of lenalidomide. The PEG linker improves solubility and bioavailability, while the propargyl group facilitates further chemical modifications, making it a versatile compound in scientific research.
Lenalidomide-PEG2-propargyl is classified as a small molecule drug and is primarily sourced from chemical synthesis. It is categorized under immunomodulatory drugs due to its role in modulating immune responses and its potential applications in targeted drug delivery systems and protein degradation technologies .
The synthesis of Lenalidomide-PEG2-propargyl involves several key steps:
In industrial settings, the production process is optimized for scalability and cost-effectiveness. This includes employing green chemistry principles, such as solvent-free reactions and recyclable catalysts, to minimize environmental impact while maximizing yield.
Lenalidomide-PEG2-propargyl features a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 450.51 g/mol .
Lenalidomide-PEG2-propargyl participates in various chemical reactions:
The major products from these reactions include:
Lenalidomide-PEG2-propargyl exerts its effects through several mechanisms:
These properties make Lenalidomide-PEG2-propargyl suitable for various applications in biochemical research and pharmaceuticals .
Lenalidomide-PEG2-propargyl has diverse applications in scientific research:
This compound represents a significant advancement in drug design and development, particularly within the realms of immunology and oncology.
Lenalidomide-PEG₂-propargyl represents a strategic evolution from classical immunomodulatory drugs (IMiDs) to heterobifunctional proteolysis-targeting chimera (PROTAC) scaffolds. IMiDs like thalidomide, lenalidomide, and pomalidomide function as molecular glues that redirect the E3 ubiquitin ligase complex CRL4ᴱᴿᴮᴺ toward neosubstrates such as transcription factors IKZF1/3 and CK1α [4] [8]. This mechanism underpins their therapeutic efficacy in hematological malignancies but suffers from limited target scope and off-tissue toxicity due to non-selective degradation.
PROTAC technology overcomes these limitations by decoupling the E3 ligase recruitment moiety from the target protein-binding ligand. Lenalidomide-PEG₂-propargyl retains the CRBN-binding pharmacophore of lenalidomide—specifically the glutarimide ring critical for cereblon interaction—while incorporating a propargyl-terminated linker. This design enables modular conjugation to target ligands via bioorthogonal chemistry, transforming lenalidomide from a monofunctional degrader into a versatile PROTAC scaffold [5] [9]. The evolution leverages decades of clinical IMiD experience while enabling degradation of proteins beyond traditional neosubstrates.
Table 1: Evolution from IMiDs to PROTAC Scaffolds
| Generation | Key Features | Limitations |
|---|---|---|
| 1st (Thalidomide) | Basic CRBN molecular glue; degrades SALL4 | Severe teratogenicity; low potency |
| 2nd (Lenalidomide) | Improved CRBN binding; degrades IKZF1/3, CK1α | Restricted neosubstrate spectrum |
| 3rd (PROTAC Scaffolds) | Bifunctional; target-agnostic degradation | Requires optimization of linker chemistry |
The efficacy of Lenalidomide-PEG₂-propargyl hinges on the precise molecular recognition between its lenalidomide-derived moiety and cereblon (CRBN). Structural studies confirm that the glutarimide ring of lenalidomide occupies a hydrophobic tri-Trp pocket in CRBN’s C-terminal domain, while its isoindolinone ring positions solvent-exposed substituents for neosubstrate recruitment [4] [8]. Modifications at the 4- or 5-position of the isoindolinone ring alter neosubstrate specificity—e.g., 5-hydroxylenalidomide preferentially degrades SALL4 over IKZF1 [8].
Lenalidomide-PEG₂-propargyl exploits this plasticity by functionalizing the isoindolinone’s 4-position with a PEG₂-propargyl linker. This modification:
Table 2: Key Features of CRBN-Binding Ligands in PROTAC Design
| Feature | Role in Lenalidomide-PEG₂-Propargyl | Impact on Degradation |
|---|---|---|
| Glutarimide Ring | Binds CRBN’s tri-Trp pocket (Kd ~1–5 μM) | Essential for E3 ligase recruitment |
| Isoindolinone C4 Modification | PEG₂-propargyl linker attachment point | Minimizes off-target neosubstrate engagement |
| PEG₂ Spacer | 8-atom ethylene glycol chain | Optimizes ternary complex geometry |
The terminal propargyl group in Lenalidomide-PEG₂-propargyl serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid, chemoselective conjugation to azide-functionalized target protein ligands. This "click chemistry" approach offers three key advantages:
Table 3: Bioorthogonal Conjugation Strategies Enabled by Propargyl Group
| Application | Conjugation Reaction | Product | Utility |
|---|---|---|---|
| CDK6 Degraders | Palbociclib-azide + Lenalidomide-PEG₂-propargyl | PROTAC CP-10 | Potent CDK6 degradation (DC50 2.1 nM) |
| BET Degraders | JQ1-azide + Lenalidomide-PEG₂-propargyl | BET-directed PROTAC | Selective BRD4 degradation |
| Aptamer-PROTAC Conjugates | Azide-modified AS1411 aptamer + Lenalidomide-PEG₂-propargyl | Nucleolin-targeted degrader | Tumor-specific delivery [5] |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2